molecular formula C17H27N3OS B2827691 N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclopentylpropanamide CAS No. 450340-06-4

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclopentylpropanamide

Cat. No.: B2827691
CAS No.: 450340-06-4
M. Wt: 321.48
InChI Key: OXCWLUXVGJZFOT-UHFFFAOYSA-N
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Description

“N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclopentylpropanamide” is a complex organic compound. While there isn’t specific information available for this exact compound, it appears to contain structural features common to both pyrazole and imidazole compounds . Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Scientific Research Applications

Synthesis and Structural Analysis

Research has explored the synthesis of pyrazolylpropanamide-type ligands through Michael addition, leading to the creation of new complexes with transition metals such as manganese, cobalt, zinc, and copper. These complexes exhibit diverse coordination modes and supramolecular structures, hinting at potential applications in catalysis and material science (Liebing et al., 2019).

Biological and Pharmacological Activities

The structural motif of pyrazole derivatives has been linked to significant biological activities, including insecticidal properties and potential as nonsteroidal ecdysone agonists. These activities suggest their usefulness in developing environmentally benign pest control agents (Wang et al., 2011).

Photochromicity and Material Sciences

Research into the photochromic properties of pyrazole derivatives, especially when linked with polypyrazolylborate complexes, opens avenues for their application in switchable conducting molecules and materials science. The ability of these compounds to undergo structural changes in response to light exposure suggests potential for creating responsive materials (Robinson et al., 2009).

Catalysis and Chemical Transformations

The use of pyrazole derivatives in catalytic processes, such as the asymmetric [3+2] cycloaddition reactions, demonstrates their potential as catalysts or catalyst ligands in synthetic organic chemistry. These applications could lead to the development of new methods for constructing cyclic compounds with high regio- and stereoselectivity (Han et al., 2011).

Antimicrobial and Antitumor Agents

The synthesis of pyrazole, thiophene, and thiazole derivatives incorporating the pyrimidine ring has shown that these compounds exhibit antimicrobial activities. This research highlights the potential of pyrazole derivatives as candidates for developing new antimicrobial and antitumor agents (Farag et al., 2009).

Properties

IUPAC Name

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-cyclopentylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3OS/c1-17(2,3)20-16(13-10-22-11-14(13)19-20)18-15(21)9-8-12-6-4-5-7-12/h12H,4-11H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCWLUXVGJZFOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)CCC3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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